3,7-dibenzylidene-1,2-cycloheptanedione
Description
Properties
IUPAC Name |
(3E,7Z)-3,7-dibenzylidenecycloheptane-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O2/c22-20-18(14-16-8-3-1-4-9-16)12-7-13-19(21(20)23)15-17-10-5-2-6-11-17/h1-6,8-11,14-15H,7,12-13H2/b18-14-,19-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFUPJJVGPTQOS-KPNKYRRCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC2=CC=CC=C2)C(=O)C(=O)C(=CC3=CC=CC=C3)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=C\C2=CC=CC=C2)/C(=O)C(=O)/C(=C\C3=CC=CC=C3)/C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Applications in Organic Synthesis
DBH serves as an important intermediate in organic synthesis due to its ability to participate in various chemical reactions.
Key Reactions:
- Formation of Tropolones: DBH can be converted into dibenzyltropolones, which have applications in the synthesis of natural products and pharmaceuticals .
- Diels-Alder Reactions: The compound can act as a diene or dienophile in Diels-Alder reactions, facilitating the formation of complex cyclic structures.
Table 1: Summary of Synthetic Applications
| Reaction Type | Product Type | Reference |
|---|---|---|
| Condensation | 3,7-Dibenzylidene derivatives | |
| Isomerization | Dibenzyltropolones | |
| Diels-Alder | Complex cyclic compounds |
Biological Activities
Research has indicated that DBH and its derivatives exhibit various biological activities, making them candidates for drug development.
Antitumor Activity:
- Some studies suggest that DBH derivatives may inhibit the proliferation of cancer cells, promoting apoptosis in specific types of cancer .
Antiviral Properties:
- Preliminary investigations have shown that certain derivatives possess anti-HIV activity, indicating potential for antiviral drug development .
Case Study 1: Antitumor Activity
A study explored the effects of DBH on nasopharyngeal cancer cells. The results demonstrated significant inhibition of cell proliferation and migration, alongside enhanced apoptosis rates. This suggests that DBH could be a lead compound for developing new anticancer agents.
Case Study 2: Synthesis of Tropolone Derivatives
In another research effort, researchers successfully synthesized dibenzyltropolones from DBH through isomerization. These tropolone derivatives were evaluated for their pharmacological properties, revealing promising results in antimicrobial activity.
Q & A
Q. What methodologies quantify oxidative degradation products of this compound under ambient storage?
- Methodological Answer : Accelerated oxidation studies using H₂O₂ or AIBN radicals. UPLC-QTOF-MS identifies quinone or epoxide derivatives. EPR spectroscopy detects free radical intermediates. Stability-indicating methods (e.g., ICH guidelines) validate degradation pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
